molecular formula C9H10NO+ B492362 1-oxo-1H,2H,3H,4H-quinolizinium

1-oxo-1H,2H,3H,4H-quinolizinium

Cat. No.: B492362
M. Wt: 148.18g/mol
InChI Key: VNRJKJFPDFARHO-UHFFFAOYSA-N
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Description

1-Oxo-1H,2H,3H,4H-quinolizinium is a heterocyclic compound featuring a quinolizinium core with a ketone group at the 1-position and a fully saturated ring system (1H,2H,3H,4H). Its bromide salt (CAS: N/A, referenced in ) is a notable derivative. The compound’s structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H10NO+

Molecular Weight

148.18g/mol

IUPAC Name

3,4-dihydro-2H-quinolizin-5-ium-1-one

InChI

InChI=1S/C9H10NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2/q+1

InChI Key

VNRJKJFPDFARHO-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=CC=CC=[N+]2C1

Canonical SMILES

C1CC(=O)C2=CC=CC=[N+]2C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The position of the oxo group, ring saturation, and substituents critically influence the properties of quinolizinium derivatives. Key comparisons include:

Compound Name Oxo Position Ring Saturation Key Substituents Biological/Sensory Activity Reference
1-Oxo-1H,2H,3H,4H-quinolizinium bromide 1 Fully saturated (tetrahydro) Bromide counterion Not explicitly reported
Quinizolate 1 Partially unsaturated 2-Furyl, hydroxymethyl Bitter taste (threshold: 0.00025 mmol/kg)
4-Oxo-4H-quinolizine-3-carboxylic acid 4 Unsaturated Carboxylic acid, sulfamido groups HIV integrase inhibition
4-Oxo-1,4-dihydroquinoline-3-carboxamide 4 Dihydro Adamantyl, pentyl chains Antimalarial/anticancer activity
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid 1 Tetrahydro Carboxylic acid Synthetic intermediate

Key Observations :

  • Oxo Position: 1-Oxo derivatives (e.g., quinizolate) are associated with sensory properties, while 4-oxo analogs (e.g., 4-oxo-4H-quinolizine-3-carboxylic acid) show enzyme inhibitory activity .
  • Substituents: Electron-withdrawing groups (e.g., carboxylic acid in 4-oxo-4H-quinolizine derivatives) enhance binding to metal ions like Mg²⁺, critical for HIV integrase inhibition . Hydrophobic substituents (e.g., adamantyl in 4-oxo-1,4-dihydroquinoline-3-carboxamide) improve membrane permeability, aiding antimalarial activity .

Pharmacological and Sensory Profiles

  • HIV Integrase Inhibition: 4-Oxo-4H-quinolizine-3-carboxylic acid derivatives bind Mg²⁺ ions, mimicking aryl diketo acids (ADKs), to inhibit viral replication .
  • Bitter Taste : Quinizolate’s bitterness is 28-fold more potent than quinine, attributed to its furyl and hydroxymethyl groups enhancing receptor interaction .
  • Antitumor Activity: 1-Substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) analogs exhibit enhanced cytotoxicity via minor substituent modifications (e.g., methyl or phenyl groups) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility/Stability Considerations
This compound bromide ~214.6 (analogous hydrochloride in ) Likely hygroscopic due to ionic nature
Quinizolate Not reported High stability in aqueous Maillard systems
4-Oxo-4H-quinolizine-3-carboxylic acid ~245 (estimated) Polar, soluble in methanol/water
1-Oxo-pyrrolo[1,2-a][1,4]diazepine-8-sulfonyl chloride 248.69 Reactive sulfonyl chloride group

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